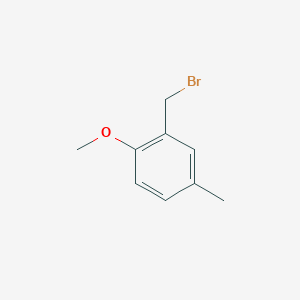

2-(Bromomethyl)-4-methylanisole

Description

Significance of Substituted Benzyl (B1604629) Halides as Versatile Synthetic Intermediates

Substituted benzyl halides are organic compounds featuring a benzene (B151609) ring where a hydrogen atom of a methyl group has been replaced by a halogen. These molecules are prized in organic synthesis due to the lability of the carbon-halogen bond at the benzylic position. This reactivity is a consequence of the stability of the intermediate benzyl radical or benzyl cation, which is resonance-stabilized by the adjacent aromatic ring. This inherent stability facilitates a range of nucleophilic substitution and organometallic coupling reactions, making benzyl halides key precursors in the synthesis of a wide array of more complex molecules.

The utility of benzyl halides is particularly evident in the formation of carbon-carbon and carbon-heteroatom bonds. They are frequently employed in Williamson ether synthesis to introduce a benzyl protecting group for alcohols and in the alkylation of carbanions, amines, and other nucleophiles. Furthermore, they are crucial substrates in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental transformations for the construction of biaryl systems and other complex frameworks prevalent in pharmaceuticals, agrochemicals, and materials science.

Strategic Position of Anisole (B1667542) Derivatives in Chemical Research

Anisole, or methoxybenzene, and its derivatives are a class of aromatic ethers that hold a strategic position in chemical research and industry. The methoxy (B1213986) group is a powerful electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions. This electronic influence, coupled with the steric bulk of the methoxy group, allows for regioselective functionalization of the aromatic ring.

Anisole derivatives are found in numerous natural products and are key intermediates in the synthesis of fragrances, pharmaceuticals, and dyes. For instance, anisole itself is a precursor to perfumes and insect pheromones. chem-station.com The presence of the methoxy group can also influence the biological activity of a molecule, making anisole-containing structures a common motif in medicinal chemistry.

Evolution of Synthetic Methodologies for Benzylic Halides

The preparation of benzylic halides has evolved significantly over the years, with a continuous drive towards milder, more selective, and environmentally benign methods. The classic approach involves the free-radical halogenation of a toluene (B28343) derivative using elemental bromine or chlorine under UV irradiation.

A significant advancement in this area was the development of the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method offers greater control and selectivity for benzylic bromination over aromatic ring bromination, especially for activated aromatic systems. The reaction is typically carried out in non-polar solvents like carbon tetrachloride, although greener alternatives are increasingly being explored.

More recent developments in the synthesis of benzylic halides include the use of photocatalysis, which allows for the activation of C-H bonds under mild conditions using visible light. These methods often exhibit high selectivity and functional group tolerance. Another approach involves the conversion of benzylic alcohols to the corresponding halides using various reagents, such as hydrohalic acids or phosphorus tribromide.

Due to the lack of specific experimental data for 2-(Bromomethyl)-4-methylanisole in the searched literature, its properties and synthesis are inferred from its likely precursor, 2,4-dimethylanisole (B1585114), and from general principles of organic chemistry.

The logical precursor for the synthesis of 2-(Bromomethyl)-4-methylanisole is 2,4-dimethylanisole. The synthesis of this precursor can be achieved through the methylation of 2,4-dimethylphenol.

The subsequent and crucial step is the selective benzylic bromination of one of the two methyl groups of 2,4-dimethylanisole. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, is the most probable method for this transformation. The regioselectivity of this reaction—that is, whether the bromine atom is introduced at the C2-methyl or the C4-methyl group—is a key consideration. The methoxy group at C1 is an ortho-para directing and activating group. The C2-methyl group is ortho to the methoxy group, while the C4-methyl group is para. Electronically, the benzylic radical formed at the C4-methyl position would be more stabilized by the resonance-donating effect of the methoxy group. However, steric hindrance from the adjacent methoxy group might influence the reactivity of the C2-methyl group. Without direct experimental evidence, predicting the precise outcome is challenging, and a mixture of isomers, 2-(bromomethyl)-4-methylanisole and 4-(bromomethyl)-2-methylanisole, could potentially be formed. Careful optimization of reaction conditions would be necessary to achieve high selectivity for the desired product.

Below is a table summarizing the likely physical properties of the precursor and the inferred properties of the target compound, alongside data for the related benzyl bromide for comparison.

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,4-Dimethylanisole | C₉H₁₂O | 136.19 | 191-193 |

| 2-(Bromomethyl)-4-methylanisole | C₉H₁₁BrO | 215.09 | (Not available) |

| Benzyl bromide | C₇H₇Br | 171.03 | 198-199 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAPGXBSLVSRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Principles of 2 Bromomethyl 4 Methylanisole

Nucleophilic Substitution Reactions at the Benzylic Center

Nucleophilic substitution is a cornerstone of the reactivity of 2-(bromomethyl)-4-methylanisole, where the bromide ion, an excellent leaving group, is displaced by a wide array of nucleophiles. These reactions proceed at the benzylic carbon, which is an sp³-hybridized carbon directly attached to the benzene (B151609) ring.

SN1 and SN2 Pathways and Steric/Electronic Effects

The mechanism of nucleophilic substitution for 2-(bromomethyl)-4-methylanisole lies at the crossroads of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. As a primary halide, it is sterically unhindered, a condition that typically favors the concerted, single-step SN2 mechanism. ucalgary.ca In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry in a single transition state. nih.gov

However, the benzylic position introduces electronic factors that can promote an SN1-type mechanism. The SN1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile. youtube.comyoutube.com Benzylic halides are particularly adept at undergoing SN1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring. quora.comquora.compearson.com

In the specific case of 2-(bromomethyl)-4-methylanisole, the electronic effects of the ring substituents are crucial. The methoxy (B1213986) group (-OCH₃) at the ortho position and the methyl group (-CH₃) at the para position are both electron-donating groups. The methoxy group, in particular, exerts a strong positive mesomeric effect (+M), which powerfully stabilizes the adjacent benzylic carbocation through resonance. This enhanced stabilization lowers the activation energy for carbocation formation, making the SN1 pathway more kinetically favorable than it would be for an unsubstituted benzyl (B1604629) bromide. pearson.com

Therefore, the reactivity of 2-(bromomethyl)-4-methylanisole is nuanced. With strong, unhindered nucleophiles in polar aprotic solvents, the SN2 pathway is expected to be significant. libretexts.org Conversely, with weak nucleophiles in polar protic solvents that can solvate both the leaving group and the carbocation, the SN1 pathway is likely to dominate due to the pronounced stability of the 2-methoxy-5-methylbenzyl cation.

Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds is readily achieved by reacting 2-(bromomethyl)-4-methylanisole with various carbon-based nucleophiles. These reactions are fundamental in synthetic organic chemistry for extending carbon chains and building more complex molecular architectures.

A prominent example is the reaction with cyanide ions (e.g., from sodium or potassium cyanide), which produces 2-(2-methoxy-5-methylphenyl)acetonitrile. This reaction typically proceeds via an SN2 mechanism, lengthening the carbon chain by one atom and introducing the synthetically versatile nitrile group. youtube.comyoutube.com

Another important class of carbon nucleophiles are enolates, which are generated by the deprotonation of carbonyl compounds. For instance, the enolate derived from diethyl malonate can react with 2-(bromomethyl)-4-methylanisole in a classic alkylation reaction to yield diethyl 2-(2-methoxy-5-methylbenzyl)malonate. Such reactions with stabilized enolates are highly efficient and proceed under standard SN2 conditions. masterorganicchemistry.com

| Nucleophile | Reagent Example | Product | Typical Mechanism |

| Cyanide | Sodium Cyanide (NaCN) | 2-(2-Methoxy-5-methylphenyl)acetonitrile | SN2 |

| Malonate Enolate | Diethyl malonate / Sodium ethoxide | Diethyl 2-(2-methoxy-5-methylbenzyl)malonate | SN2 |

| Acetoacetate (B1235776) Enolate | Ethyl acetoacetate / Sodium ethoxide | Ethyl 2-(2-methoxy-5-methylbenzyl)-3-oxobutanoate | SN2 |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 2-Ethyl-4-methylanisole | SN2 |

Reactions with Heteroatom Nucleophiles

2-(Bromomethyl)-4-methylanisole readily reacts with a variety of heteroatom nucleophiles, including those based on oxygen, nitrogen, and sulfur. These reactions are essential for introducing key functional groups.

The Williamson ether synthesis is a classic and highly effective method for forming ethers from this substrate. masterorganicchemistry.com Reaction with an alkoxide, such as sodium ethoxide, yields the corresponding ether, in this case, 1-(ethoxymethyl)-2-methoxy-4-methylbenzene. The reaction can also be performed with an alcohol under basic conditions. nih.govlibretexts.org

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react to form benzylamines. For example, the reaction with piperidine (B6355638) would yield 1-((2-methoxy-5-methylbenzyl)piperidin-1-yl). These alkylations are fundamental steps in the synthesis of many biologically active compounds.

| Nucleophile Type | Reagent Example | Product Class |

| Oxygen | Sodium Methoxide (NaOCH₃) | Benzyl Ether |

| Oxygen | Phenol / Potassium Carbonate | Benzyl Aryl Ether |

| Nitrogen | Ammonia (NH₃) | Primary Benzylamine |

| Nitrogen | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Benzylamine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

Transition Metal-Catalyzed Transformations

Beyond classical nucleophilic substitutions, the carbon-bromine bond in 2-(bromomethyl)-4-methylanisole can be activated by transition metal catalysts to participate in powerful cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful methods for carbon-carbon bond formation in modern organic synthesis. nih.gov While many of these reactions, such as the Suzuki and Heck reactions, typically employ aryl or vinyl halides, related processes can be adapted for sp³-hybridized halides like benzylic bromides.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is particularly versatile as it can be used to form C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. Benzylic halides, including 2-(bromomethyl)-4-methylanisole, are competent electrophiles for this transformation. organic-chemistry.orgrsc.orgnih.gov

The catalytic cycle for the palladium-catalyzed Negishi coupling generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-(bromomethyl)-4-methylanisole. This forms a Pd(II) intermediate, a benzylpalladium(II) bromide complex.

Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group (R) to the palladium center, displacing the bromide. This step forms a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While palladium is common, research has shown that iron-based catalysts can also be highly effective for the Negishi coupling of benzylic halides with diarylzinc reagents. rsc.orgrsc.org The table below shows representative examples of such couplings with substrates analogous to 2-(bromomethyl)-4-methylanisole, demonstrating the feasibility and scope of this methodology.

Table of Representative Iron-Catalyzed Negishi Couplings of Benzyl Halides

| Benzyl Halide | Organozinc Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | Diphenylzinc | Fe(acac)₃ / dppbz | Diphenylmethane | 98 | rsc.org |

| 4-Methylbenzyl bromide | Diphenylzinc | Fe(acac)₃ / dppbz | 4-Methyldiphenylmethane | 99 | rsc.org |

| 2-(Trifluoromethyl)benzyl bromide | Di-p-tolylzinc | Fe(acac)₃ / dppbz | 1-(2-(Trifluoromethyl)benzyl)-4-methylbenzene | 85 | rsc.org |

| Benzyl bromide | Di-p-tolylzinc | Fe(acac)₃ / dppbz | 1-Benzyl-4-methylbenzene | 99 | rsc.org |

Reactions typically run in toluene (B28343) at 45 °C. dppbz = 1,2-bis(diphenylphosphino)benzene.

These findings indicate that 2-(bromomethyl)-4-methylanisole is an excellent substrate for Negishi cross-coupling reactions, enabling the direct connection of the 2-methoxy-5-methylbenzyl moiety to a wide range of aryl and other organic fragments.

Other Pd-Catalyzed Arylation and Alkylation Reactions

No specific literature detailing the palladium-catalyzed arylation or alkylation reactions using 2-(Bromomethyl)-4-methylanisole as a substrate could be located. While palladium catalysis is a common method for coupling benzylic halides, dedicated studies involving this particular substituted anisole (B1667542) derivative are not presently available.

Copper-Catalyzed Reactions

Information on copper-catalyzed cross-coupling reactions, such as C-N, C-O, or C-S bond formation, specifically employing 2-(Bromomethyl)-4-methylanisole is not available in the surveyed literature.

Iridium-Catalyzed C-H Functionalization

While iridium catalysis is a powerful tool for C-H functionalization, no studies were found that utilize 2-(Bromomethyl)-4-methylanisole as either a coupling partner or a substrate in such transformations.

Nickel-Catalyzed Reactions

Searches for nickel-catalyzed reactions, including cross-coupling with organometallic reagents (e.g., Kumada, Negishi) or reductive couplings involving 2-(Bromomethyl)-4-methylanisole, did not yield any specific results.

Ruthenium-Catalyzed Transformations

There is no available data on ruthenium-catalyzed transformations where 2-(Bromomethyl)-4-methylanisole serves as a key reactant or substrate.

Radical Reactions and Associated Mechanistic Insights

Catalytic Enantioselective C(sp3)–H Functionalization

There is currently no specific data or published research available that details the use of 2-(Bromomethyl)-4-methylanisole as a substrate in catalytic enantioselective C(sp3)–H functionalization reactions. This advanced area of organic synthesis focuses on the selective functionalization of a carbon-hydrogen bond at a tetrahedral (sp3-hybridized) carbon atom, a traditionally unreactive site. While the benzylic C-H bonds of the bromomethyl group present a potential site for such reactions, studies specifically employing 2-(Bromomethyl)-4-methylanisole for this purpose have not been identified. General methodologies for enantioselective C-H functionalization exist but have not been explicitly applied to this compound in the available literature.

Visible-Light-Driven Photocatalysis in Bromomethyl Reactivity

Similarly, the application of visible-light-driven photocatalysis to induce reactions involving the bromomethyl group of 2-(Bromomethyl)-4-methylanisole is not documented in detail. Photocatalysis, which uses light to activate a catalyst, has become a powerful tool for generating radical intermediates under mild conditions. The carbon-bromine bond in benzylic bromides is susceptible to cleavage to form a benzylic radical, a key intermediate in many transformations. However, specific studies detailing photocatalytic reactions, quantum yields, or reaction optimization for 2-(Bromomethyl)-4-methylanisole are not present in the reviewed literature.

Electrophilic Aromatic Substitution on Anisole Derivatives

The directing effects of the substituents on the aromatic ring of 2-(Bromomethyl)-4-methylanisole can be predicted based on fundamental principles of electrophilic aromatic substitution. The compound has three substituents on the benzene ring: a methoxy group (-OCH3), a methyl group (-CH3), and a bromomethyl group (-CH2Br).

Methoxy Group (-OCH3): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Methyl Group (-CH3): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation.

Bromomethyl Group (-CH2Br): This group is generally considered to be weakly deactivating due to the inductive electron-withdrawing effect of the bromine atom.

In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to the positions most activated by the powerful methoxy group. The positions ortho and para to the methoxy group are C1 (already substituted with -CH2Br), C3, and C5. The methyl group at C4 further influences this. The most likely positions for substitution would be C3 and C5, which are ortho to the methoxy group. The steric hindrance from the adjacent bromomethyl group at C2 might influence the regioselectivity between the C3 and C5 positions. However, without specific experimental data for 2-(Bromomethyl)-4-methylanisole, these predictions remain theoretical.

Detailed Mechanistic Investigations

Detailed mechanistic investigations, including the isolation or spectroscopic observation of reaction intermediates for reactions involving 2-(Bromomethyl)-4-methylanisole, are not available in the scientific literature. Reactions involving the bromomethyl group, such as nucleophilic substitution, would likely proceed through either an S_N1 or S_N2 pathway. The S_N1 pathway would involve the formation of a resonance-stabilized secondary benzylic carbocation (2-methoxy-5-methylbenzyl carbocation). The S_N2 pathway would involve a direct backside attack by a nucleophile. The preferred pathway would depend on the specific reaction conditions, including the nature of the nucleophile and the solvent. However, specific studies to elucidate these pathways for this particular compound are absent.

No kinetic studies or data on the activation parameters (such as activation energy, enthalpy, or entropy of activation) for reactions involving 2-(Bromomethyl)-4-methylanisole have been found. Such studies are crucial for a deep understanding of reaction mechanisms and for optimizing reaction conditions, but this level of investigation has not been reported for this compound.

Strategic Applications in Complex Chemical Synthesis

Construction of Advanced Organic Scaffolds

This compound serves as a versatile precursor for creating sophisticated organic frameworks, including polycyclic systems, heterocycles, ligands, and macrocycles.

While direct, extensive literature on the use of 2-(Bromomethyl)-4-methylanisole for a wide range of polycyclic systems is specialized, its functional group is characteristic of reagents used in cyclization reactions to build such structures. For instance, similar bromomethyl-activated compounds are known to participate in the formation of heterocyclic systems. One notable application involves the synthesis of furo[3,2-c]quinoline (B8618731) derivatives. The process begins with the electrophilic intramolecular heterocyclization of a related quinolin-4-ol derivative, which is then brominated to produce a 2-bromomethyl-furo[3,2-c]quinoline structure. This intermediate can subsequently react with various nucleophiles to create a library of substituted heterocyclic compounds.

The synthesis of ligands and macrocycles often requires bifunctional reagents that can link different molecular fragments. The benzylic bromide functionality in 2-(Bromomethyl)-4-methylanisole allows it to act as an electrophile in reactions with nucleophilic sites (such as amines, phenols, or thiols) on other molecules. This capability is fundamental in the stepwise construction of larger, complex structures like macrocycles, where multiple components are pieced together to form a large ring. While specific examples detailing the use of 2-(Bromomethyl)-4-methylanisole itself in widely known ligands are not broadly documented, its chemical properties make it a suitable candidate for such synthetic strategies.

Role in Natural Product Total Synthesis

The total synthesis of natural products is a significant field in organic chemistry that demonstrates the power of synthetic methods. The specific applications listed below for Herbertenolide, anthraquinone (B42736) derivatives, and aromatic bisabolene (B7822174) natural products are primarily achieved using the isomeric compound, 2-Bromo-4-methylanisole (B1265754) . Scientific literature indicates that this isomer, with bromine directly on the aromatic ring, is the documented precursor for these specific natural product syntheses. The information below is provided in the context of the user's outline but reflects the documented use of the isomeric 2-Bromo-4-methylanisole .

In the synthesis of the sesquiterpene (±)-herbertenolide, the journey begins with commercially available 2-Bromo-4-methylanisole . This starting material undergoes a series of transformations, including lithiation, reaction with an epoxide, oxidation, and methylation, to construct a key precursor. A critical step in this synthesis involves a stereospecific photodecarbonylation reaction in the solid state, which establishes two adjacent quaternary carbon centers, a significant challenge in organic synthesis. This multi-step process ultimately yields the complex structure of herbertenolide, a natural product first isolated from Herberta adunca.

2-Bromo-4-methylanisole is also employed as a starting material for the synthesis of anthraquinone derivatives, such as 1,8-dimethoxy-4-methylanthraquinone. Anthraquinones are a class of naturally occurring aromatic compounds based on the anthracene (B1667546) skeleton, many of which exhibit important biological activities. The synthesis leverages the bromo- and methoxy-substituted aromatic ring of the precursor to build the final tricyclic quinone system.

Aromatic bisabolene derivatives are a subclass of sesquiterpenes that have been the subject of synthetic efforts. One successful strategy involves the palladium-catalyzed cross-coupling of organozinc reagents with protected bromohydroquinones to generate the characteristic bisabolene framework. For instance, the synthesis of (+/-)-curcuhydroquinone and (+/-)-curcuquinone has been accomplished via this method, which showcases the utility of aryl bromides in modern coupling reactions to assemble complex natural products.

Applications in the Synthesis of Tyrosine Derivatives

The phenolic hydroxyl group of tyrosine is a common site for modification to produce derivatives with altered biological properties or to serve as protected intermediates in peptide synthesis. O-alkylation of tyrosine is a fundamental strategy for this purpose. 2-(Bromomethyl)-4-methylanisole is a suitable reagent for introducing the 2-methoxy-5-methylbenzyl group onto the tyrosine phenol.

While specific examples of its reaction with tyrosine are not prevalent in peer-reviewed literature, the utility of this reagent for alkylating heteroatoms in complex, biologically relevant molecules is documented. For instance, closely related benzyl (B1604629) chlorides, such as 2-methoxy-5-(trifluoromethoxy)benzyl chloride, are used to alkylate the nitrogen atom of an indole (B1671886) ring system to produce indole-2-carboxylic acid derivatives. googleapis.com This analogous reaction highlights the capability of 2-(Bromomethyl)-4-methylanisole to function as an effective electrophile for derivatizing amino acid-like structures under basic conditions, typically using a non-nucleophilic base like sodium hydride. googleapis.com The synthesis of O-methyl-L-tyrosine and other O-alkylated derivatives often involves the deprotection of a precursor, demonstrating the general importance of such modifications. prepchem.comnih.gov

Utilization in Zirconium-Mediated Transformations for Terpenoids

The application of 2-(Bromomethyl)-4-methylanisole in zirconium-mediated transformations for the synthesis of terpenoids is not extensively documented in the current chemical literature. Zirconium-based catalysts are recognized for their Lewis acidic character and are employed in a variety of organic transformations, including polymerizations, acylations, and cyclizations. nih.govoecd-nea.org Some zirconium-catalyzed methods are effective for the reductive cleavage of carbon-heteroatom bonds, such as those in allylic and propargylic ethers, which can be relevant in complex synthesis. organic-chemistry.org

However, a notable synthesis in the terpenoid field involves a structurally related isomer, 2-bromo-4-methylanisole , where the bromine is directly attached to the aromatic ring. This aryl bromide serves as a key starting material in the multi-step total synthesis of the sesquiterpene (±)-herbertenolide. sigmaaldrich.com This underscores the utility of the 2-methoxy-5-methylphenyl scaffold in natural product synthesis, although the specific reactivity and applications of the benzylic bromide isomer in zirconium-mediated terpenoid construction remain an area for future exploration.

Development of Protecting Group Methodologies

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy. google.com The 2-methoxy-5-methylbenzyl group (Memb), installed using 2-(Bromomethyl)-4-methylanisole, can function as a protecting group for alcohols and phenols. Its structure is a hybrid of the common benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups, and its stability and cleavage patterns are analogous.

Installation: The Memb group is typically introduced via a Williamson ether synthesis, where an alkoxide or phenoxide is treated with 2-(Bromomethyl)-4-methylanisole.

Cleavage: The removal of benzyl-type ethers is well-established. organic-chemistry.org

Acidic Cleavage: Like other benzyl ethers, the Memb group can be cleaved under strong acidic conditions, which proceed via protonation of the ether oxygen followed by SN1 or SN2 displacement. masterorganicchemistry.com

Oxidative Cleavage: The electron-donating groups on the aromatic ring make the Memb group, similar to the PMB group, susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). This allows for selective deprotection in the presence of other acid-labile or base-labile groups.

Hydrogenolysis: While standard hydrogenolysis (H₂, Pd/C) is effective for benzyl ethers, the conditions required might be more forcing for this substituted analogue, and selectivity can be an issue in complex molecules.

The use of substituted benzyl halides as protecting groups is a cornerstone of synthetic planning, as documented in authoritative texts on the subject. googleapis.com

Multi-Component Reactions Involving 2-(Bromomethyl)-4-methylanisole

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency. nih.govbeilstein-journals.org While direct and established MCRs featuring 2-(Bromomethyl)-4-methylanisole as a key substrate are not widely reported, its chemical nature as a reactive benzylic bromide makes it a potential candidate for such transformations. masterorganicchemistry.com

Benzylic halides can be activated under various conditions to participate in coupling reactions. A modern approach involves the cooperative use of photocatalysis and a base to generate benzylic radicals from benzyl bromides and chlorides. nih.gov These radicals can then engage in Giese-type additions to electron-deficient alkenes. Although this is a two-component reaction, it demonstrates a powerful method for generating a reactive intermediate from 2-(Bromomethyl)-4-methylanisole that could foreseeably be intercepted in a multi-component process. nih.gov The development of novel MCRs often involves leveraging the reactivity of well-known functional groups like benzylic bromides in new reaction cascades.

Synthesis of Derivatives with Targeted Functionalities

A primary application of 2-(Bromomethyl)-4-methylanisole is as a precursor for synthesizing derivatives where the bromomethyl group is displaced by various nucleophiles to introduce new functionalities. This approach is instrumental in building molecules for biological screening and materials science.

For example, the electrophilic cyclization of a quinoline (B57606) derivative yields a complex fused ring system, 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline. This intermediate, containing a reactive bromomethyl group, is readily converted into a library of derivatives by reaction with nucleophiles like water, alcohols, and amines to afford the corresponding 2-hydroxymethyl-, 2-alkoxymethyl-, and 2-dialkylaminomethyl-substituted furo[3,2-c]quinolines, respectively. researchgate.net

In another study, novel 2-acetyl-3-(bromo)methyl benzofuran (B130515) derivatives were synthesized and showed selective cytotoxic effects against leukemia cancer cells, highlighting the role of the bromomethyl functionality in creating potential therapeutic agents. nih.gov The compound has also been implicated in the synthesis of food additives and other bioactive molecules, demonstrating its broad utility. researchgate.netresearchgate.net

The following table summarizes representative examples of derivatives synthesized from 2-(Bromomethyl)-4-methylanisole or its close analogs, showcasing the introduction of targeted functionalities.

| Starting Material Class | Reagent/Reaction Type | Synthesized Derivative | Targeted Functionality | Reference(s) |

| Substituted Quinolone | Intramolecular Cyclization / Nucleophilic Substitution | 2-Hydroxymethyl-4-methylfuro[3,2-c]quinoline | Hydroxyl Group | researchgate.net |

| Substituted Quinolone | Intramolecular Cyclization / Nucleophilic Substitution | 2-Alkoxymethyl-4-methylfuro[3,2-c]quinoline | Ether Linkage | researchgate.net |

| Substituted Quinolone | Intramolecular Cyclization / Nucleophilic Substitution | 2-Dialkylaminomethyl-4-methylfuro[3,2-c]quinoline | Tertiary Amine | researchgate.net |

| Substituted Benzofuran | Bromination | 2-Acetyl-3-(bromo)methyl benzofuran | Bioactive Scaffold | nih.gov |

| Indole Carboxylic Acid | Nucleophilic Substitution (N-alkylation) | 5-Cyano-1-(2-methoxy-5-methylbenzyl)-1H-indole | N-Substituted Indole | googleapis.com |

| Phenol | Nucleophilic Substitution (O-alkylation) | 2-tert-Butyl-6-(3-tert-butyl-2-methoxy-5-methylbenzyl)-4-methylphenol | Sterically Hindered Phenol | researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. epstem.netijrte.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.govwpmucdn.com The energy and spatial distribution of these orbitals govern how a molecule interacts with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For 2-(Bromomethyl)-4-methylanisole, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted benzene (B151609) ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the most electrophilic site of the molecule, indicating where it is most likely to accept electrons. In 2-(Bromomethyl)-4-methylanisole, the LUMO is anticipated to be centered on the C-Br bond of the bromomethyl group, specifically the σ* (antibonding) orbital. youtube.com This localization makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack, facilitating SN2 reactions.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. sphinxsai.com

Table 1: Predicted Frontier Molecular Orbital Characteristics for 2-(Bromomethyl)-4-methylanisole

| Orbital | Predicted Primary Location | Associated Reactivity |

| HOMO | Methoxy-substituted aromatic ring | Nucleophilic character of the ring |

| LUMO | σ* orbital of the C-Br bond | Electrophilic site for SN2 attack |

Note: This table is based on established principles of FMO theory applied to the structure of 2-(Bromomethyl)-4-methylanisole. Specific energy values would require dedicated quantum chemical calculations.

Computational methods can map the potential energy surface for a chemical reaction, identifying the minimum energy pathways from reactants to products. nih.gov This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

For 2-(Bromomethyl)-4-methylanisole, a primary reaction of interest is nucleophilic substitution at the benzylic carbon. Theoretical calculations could model the reaction with various nucleophiles, determining the activation barriers and reaction energies. This would clarify whether the mechanism is a concerted SN2 pathway or a stepwise SN1 pathway involving a benzylic carbocation intermediate. The stability of this potential carbocation would be enhanced by the electron-donating effects of the methoxy (B1213986) and methyl groups on the aromatic ring.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. ijrte.orgnih.gov For 2-(Bromomethyl)-4-methylanisole, a key area of conformational freedom is the rotation around the Ar-CH₂Br bond.

MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformers (energy minima) and the rotational barriers between them. nih.gov This analysis helps to understand the molecule's average structure in different environments (gas phase or solution) and how its conformation might influence reactivity. For instance, the accessibility of the LUMO on the C-Br bond could be dependent on the rotational angle of the bromomethyl group relative to the plane of the benzene ring. sphinxsai.com

Prediction of Reaction Outcomes and Selectivities (Regio-, Chemo-, Stereoselectivity)

Computational models are increasingly used to predict the outcomes of chemical reactions, a critical challenge in organic synthesis. nih.govnih.govarxiv.org For a molecule with multiple potentially reactive sites like 2-(Bromomethyl)-4-methylanisole, these predictions are particularly valuable.

Chemoselectivity: The molecule possesses two primary reactive sites: the electrophilic benzylic carbon of the bromomethyl group and the electron-rich aromatic ring, which could undergo electrophilic substitution. Computational analysis of transition state energies for competing reaction pathways (e.g., nucleophilic attack at the CH₂Br group versus electrophilic attack on the ring) can predict which reaction is kinetically favored under specific conditions.

Regioselectivity: In the case of electrophilic aromatic substitution, the methoxy and methyl groups direct incoming electrophiles. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker one. Since the para-position to the methoxy group is occupied by the methyl group, electrophilic attack would be computationally predicted to occur at the positions ortho to the methoxy group. FMO theory and calculated electrostatic potential maps can quantify the reactivity of each position on the ring to predict the major regioisomer.

Intermolecular Interactions and Catalytic Site Characterization

Understanding how 2-(Bromomethyl)-4-methylanisole interacts with other molecules, such as solvents, catalysts, or biological macromolecules, is crucial for predicting its behavior in complex systems. Computational methods can characterize these non-covalent interactions. mdpi.com

If this molecule were to act as a substrate for a catalyst or an enzyme, molecular docking and MD simulations could be employed to model its binding within the active site. dntb.gov.ua These simulations would identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-stacking interactions with the aromatic ring. By calculating the binding energy of different poses, the most stable and likely binding mode can be determined, offering insights into the mechanism of catalysis or inhibition.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Protocols

Traditional methods for producing benzylic bromides like 2-(bromomethyl)-4-methylanisole, such as the Wohl-Ziegler reaction, are now considered environmentally unsuitable due to their reliance on hazardous chlorinated solvents like carbon tetrachloride and explosive radical initiators. researchgate.net The focus has shifted towards "green" chemistry principles, aiming to maximize reactant efficiency and minimize waste. bohrium.comcolab.wsrsc.org

Key areas of development include:

Solvent Substitution: Research is actively exploring the replacement of chlorinated solvents with more environmentally friendly alternatives such as water, ionic liquids, and non-chlorinated organic solvents, or even solvent-free reactions. researchgate.net Acetonitrile (B52724) is a promising substitute for the toxic and ozone-depleting carbon tetrachloride. bohrium.comcolab.ws

Alternative Brominating Agents: Efforts are being made to replace N-bromosuccinimide (NBS) with more atom-economical options like molecular bromine generated in situ. researchgate.net This can be achieved through oxidative halogenation using hydrogen peroxide, electrochemical oxidation, or from a bromate/bromide combination. researchgate.netresearchgate.net

Photochemical Methods: Visible light-induced photobromination offers a safer and more energy-efficient alternative to thermal radical initiation. bohrium.comcolab.ws This method avoids the need for chemical initiators and can be performed in greener solvents. bohrium.comcolab.ws

A significant advancement is the use of a NaBrO₃/HBr system to generate bromine in situ within a continuous flow reactor. rsc.orgrsc.org This approach, especially when conducted without an organic solvent, dramatically improves mass efficiency and reduces the Process Mass Intensity (PMI), a key metric of green chemistry. rsc.orgrsc.org

Integration with Automated and High-Throughput Synthesis Platforms

The integration of automated and high-throughput technologies is set to revolutionize the synthesis and application of 2-(bromomethyl)-4-methylanisole and related compounds.

Continuous Flow Chemistry: Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and better selectivity compared to traditional batch processes. rsc.orgacs.org Photochemical brominations in flow reactors have demonstrated high throughput, with complete conversions achieved in residence times as short as 15 seconds. rsc.orgrsc.orgrsc.org This technology also addresses the challenge of light penetration in large-scale batch photochemical reactions, enabling production rates of hundreds of kilograms per day. digitellinc.com

High-Throughput Experimentation (HTE): HTE platforms, which allow for the rapid screening of numerous reaction conditions, are crucial for optimizing syntheses. nih.gov For instance, HTE has been used to develop a photoredox cross-electrophile coupling of aryl bromides and benzyl (B1604629) bromides, facilitating the exploration of structure-activity relationships in medicinal chemistry. nih.gov

These automated systems not only increase efficiency but also enable the exploration of a wider range of reaction conditions and substrates, accelerating the discovery of new applications for 2-(bromomethyl)-4-methylanisole.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a major frontier in the chemistry of benzylic bromides. These new catalysts aim to provide greater control over reactivity and selectivity.

Photoredox Catalysis: This has emerged as a powerful tool for C-H functionalization. nih.gov For example, visible-light photoredox catalysis can be used for the in situ generation of bromine for the bromination of phenols and alkenes. beilstein-journals.orgdoaj.org It also enables the enantioselective α-benzylation of aldehydes. nih.gov Dual catalysis systems, combining photoredox catalysts with other metals like nickel, have been developed for the direct arylation of toluene (B28343) derivatives and the acylation of benzylic C-H bonds. rsc.org

Organocatalysis: N-heterocyclic carbenes (NHCs) are being explored as organocatalysts for the functionalization of benzylic C(sp³)–H bonds. nih.gov Dithiophosphoric acid has been identified as a dual-role organocatalyst in the visible-light-driven benzylation of allylic C-H bonds. acs.org

Metal-Based Catalysis: Lewis acids like indium chloride and zirconium tetrachloride have shown catalytic activity in benzylic bromination, with indium chloride being a water-tolerant "green" catalyst suitable for continuous flow systems. rsc.org Iron-catalyzed cross-coupling reactions are also being developed for the stereoselective synthesis of complex molecules. nih.gov

The following table summarizes some novel catalytic approaches for benzylic functionalization:

| Catalytic System | Reaction Type | Key Advantages |

| Photoredox Catalysis (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) | C-H Functionalization, Bromination, Arylation, Acylation | Mild conditions, high selectivity, use of visible light. nih.govbeilstein-journals.orgrsc.org |

| Organocatalysis (e.g., NHCs, Dithiophosphoric acid) | C-H Functionalization, Benzylation | Metal-free, novel reactivity pathways. nih.govacs.org |

| Metal Catalysis (e.g., InCl₃, ZrCl₄, Fe-based) | Bromination, Cross-coupling | High activity, potential for green applications, stereoselectivity. rsc.orgnih.gov |

Application in Advanced Materials Science and Functional Molecule Design

2-(Bromomethyl)-4-methylanisole and similar benzylic bromides are important building blocks for the synthesis of a wide range of functional molecules and advanced materials. rsc.org Their versatility makes them useful in the pharmaceutical, agrochemical, and materials industries. rsc.orgrsc.org

Future applications are expected in:

Polymer Synthesis: Benzylic bromides can serve as initiators or monomers in various polymerization reactions to create polymers with specific electronic or optical properties.

Organic Electronics: The methoxy (B1213986) and methyl groups on the aromatic ring of 2-(bromomethyl)-4-methylanisole can be used to tune the electronic properties of organic semiconductors and other materials used in devices like OLEDs and organic solar cells.

Functional Dyes and Probes: The reactive bromomethyl group allows for the incorporation of this scaffold into larger molecular structures to create fluorescent probes for biological imaging or chemosensors for detecting specific analytes.

Medicinal Chemistry: As a key building block, it can be used in the synthesis of complex, biologically active molecules and new drug candidates. rsc.org For example, it can be used to synthesize chiral N-benzylic heterocycles, a common motif in pharmaceuticals. nih.gov

Advanced Spectroscopic and In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques and in-situ monitoring are becoming indispensable tools for studying reactions involving 2-(bromomethyl)-4-methylanisole.

In-Situ NMR Spectroscopy: This technique allows for real-time monitoring of reaction progress, providing detailed kinetic and mechanistic information. nih.govacs.org For instance, in-situ LED-NMR has been used to elucidate the complex mechanisms of benzylic photobromination, revealing different pathways for over-bromination and enabling the development of more robust manufacturing processes. nih.govacs.org

Real-Time Spectroscopic Analysis: Techniques like real-time IR and UV-Vis spectroscopy can be integrated into automated systems to continuously monitor reactant consumption and product formation, allowing for precise process control.

By providing a window into the reaction as it happens, these advanced analytical methods help to identify transient intermediates, understand side reactions, and ultimately design safer, more efficient, and more selective syntheses. nih.govacs.org

Q & A

Q. Key Factors Affecting Yield :

Q. Basic Research Focus

- ¹H NMR : The bromomethyl group (CH₂Br) appears as a singlet at δ 4.3–4.5 ppm, while the methoxy (OCH₃) resonates at δ 3.8–3.9 ppm. Aromatic protons in the 4-methylanisole framework show splitting patterns dependent on substitution .

- ¹³C NMR : The bromomethyl carbon (C-Br) is observed at δ 30–35 ppm, and the methoxy carbon at δ 55–56 ppm .

- High-Resolution MS : The molecular ion [M]⁺ for C₉H₁₁BrO₂ is expected at m/z 229.11 (calculated), with isotopic peaks confirming bromine presence .

Advanced Consideration :

Overlap with analogs (e.g., 4-bromo-2-methylanisole) can be resolved via 2D NMR (HSQC, HMBC) to assign coupling between the bromomethyl group and adjacent aromatic protons .

What mechanistic insights explain the regioselectivity of electrophilic substitution reactions involving 2-(Bromomethyl)-4-methylanisole?

Advanced Research Focus

The bromomethyl group acts as a moderately deactivating, meta-directing substituent due to its electron-withdrawing nature. However, steric hindrance from the methyl group in 4-methylanisole derivatives can alter reactivity:

- Electrophilic Aromatic Substitution : In nitration or sulfonation, the methoxy group (strongly activating, para-directing) competes with bromomethyl, leading to mixed regioselectivity. Computational studies (DFT) predict preferential attack at the para position to methoxy, as seen in analogous anisole systems .

- Catalytic Influence : HY zeolites or Pt/Al₂O₃ catalysts promote transalkylation or demethylation, altering product distribution .

Q. Example Reaction Pathway :

Methoxy-directed nitration at the para position.

Bromomethyl group sterically hinders ortho substitution.

How does solvent polarity impact the stability and reactivity of 2-(Bromomethyl)-4-methylanisole in nucleophilic substitution reactions?

Q. Advanced Research Focus

Q. Stability Data :

| Solvent | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| DMSO | >48 hours | None |

| Methanol | 6–8 hours | 2-(Hydroxymethyl)-4-methylanisole |

Methodological Recommendation :

Use anhydrous DMSO under nitrogen to minimize hydrolysis during synthetic applications .

What strategies mitigate competing side reactions (e.g., demethylation or ring bromination) during functionalization of 2-(Bromomethyl)-4-methylanisole?

Q. Advanced Research Focus

- Temperature Control : Lower temperatures (0–5°C) suppress demethylation of the methoxy group during bromination .

- Protecting Groups : Temporarily protect the methoxy group as a silyl ether (e.g., TMSCl) to prevent unwanted cleavage .

- Catalyst Screening : Zeolites (H-beta) minimize transalkylation byproducts in Friedel-Crafts reactions .

Case Study :

In the synthesis of 2-(Bromomethyl)-4-methylanisole from 4-methylanisole, side products like 4-bromo-2-methylphenol (from demethylation) are reduced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.